5-chloro-1H-indole-3-carbonyl chloride
Description
Significance of Indole (B1671886) Scaffolds in Organic Synthesis and Pharmaceutical Chemistry
The indole scaffold is a cornerstone of organic and medicinal chemistry. mdpi.comnih.govresearchgate.netnih.govresearchgate.net This bicyclic aromatic heterocycle is a prominent feature in numerous natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin. The indole ring's distinct electronic characteristics and its capacity for various molecular interactions, such as hydrogen bonding and π-stacking, render it an exemplary framework for designing biologically active molecules. mdpi.com As a result, a vast number of indole derivatives have been synthesized and investigated for their therapeutic potential across a wide spectrum of diseases, including cancer, inflammatory conditions, and disorders of the central nervous system. mdpi.comnih.govnih.gov The versatility of the indole nucleus allows for chemical modification at several positions, enabling chemists to meticulously adjust the steric and electronic properties of the resulting compounds to enhance their biological efficacy. mdpi.com
Role of Carbonyl Chloride Functionality as an Activated Intermediate in Heterocyclic Chemistry
The carbonyl chloride functional group, also known as an acid chloride, is a highly reactive derivative of a carboxylic acid. Its reactivity is attributed to the strong electron-withdrawing effect of the chlorine atom, which renders the carbonyl carbon highly electrophilic and thus, susceptible to attack by nucleophiles. In the context of heterocyclic chemistry, the attachment of a carbonyl chloride to a ring system like indole transforms the parent heterocycle into a versatile synthetic intermediate. This "activated" intermediate readily undergoes reactions with a broad array of nucleophiles, such as alcohols, amines, and carbanions, to afford esters, amides, and ketones, respectively. This reactivity is a powerful tool for assembling complex molecular structures and for introducing a wide range of functional groups onto the heterocyclic core.
Academic Relevance of 5-Chloro Substitution on the Indole Core in 5-Chloro-1H-indole-3-carbonyl Chloride
The presence of a chlorine atom at the 5-position of the indole ring in this compound significantly influences the molecule's chemical behavior. Halogens like chlorine exert both inductive and resonance effects that alter the electron distribution within the aromatic system. The electron-withdrawing inductive effect of the chlorine atom can modulate the reactivity of the indole ring itself and affect the acidity of the N-H proton. The 5-position is a synthetically accessible location that allows for this electronic perturbation without sterically encumbering the primary reaction site at the 3-position. This specific substitution pattern is of considerable academic interest because it provides a means to systematically study how electronic modifications to the indole scaffold impact the reactivity of the carbonyl chloride and the properties of the resulting derivatives. Research on such substituted indoles deepens the understanding of structure-activity relationships and provides a rational basis for the design of novel functional molecules.
Key Chemical and Physical Data
The fundamental properties of this compound are essential for its proper handling, storage, and use in chemical synthesis.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₅Cl₂NO |
| Molecular Weight | 214.05 g/mol |
| CAS Number | 54769-37-4 |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CN2)C(=O)Cl |
| Physical Appearance | Off-white to yellow crystalline powder |
| Melting Point | 155-159 °C |
Synthesis and Reactions
The most common laboratory synthesis of this compound starts from 5-chloro-1H-indole-3-carboxylic acid. This starting material is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid into the more reactive acid chloride.
The primary utility of this compound in research and development lies in its reactions with various nucleophiles. These reactions typically proceed through a nucleophilic acyl substitution mechanism.
Amide Formation: Reaction with primary and secondary amines is a cornerstone application, leading to the formation of 5-chloro-1H-indole-3-carboxamides. This is a particularly important transformation as the indole-3-carboxamide moiety is present in many biologically active compounds.
Ester Formation: In the presence of a base, alcohols react with this compound to produce the corresponding esters.
Friedel-Crafts Acylation: With a Lewis acid catalyst, this compound can acylate other aromatic rings to form ketones, thereby creating new carbon-carbon bonds.
Applications in Scientific Research
This compound is not an end product itself but rather a key intermediate for the synthesis of more complex molecules with potential applications in various fields:
Pharmaceutical Research: It is a foundational building block for the synthesis of novel compounds screened for a wide range of biological activities. The 5-chloroindole (B142107) framework has been incorporated into molecules targeting various enzymes and receptors.
Agrochemical Development: Derivatives of this compound are investigated for their potential as new herbicides and pesticides.
Materials Science: The indole ring system can be integrated into larger polymer chains or organic materials to confer specific optical or electronic properties.
Structure
3D Structure
Properties
Molecular Formula |
C9H5Cl2NO |
|---|---|
Molecular Weight |
214.04 g/mol |
IUPAC Name |
5-chloro-1H-indole-3-carbonyl chloride |
InChI |
InChI=1S/C9H5Cl2NO/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13/h1-4,12H |
InChI Key |
KUXLKSKXWWTMHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=O)Cl |
Origin of Product |
United States |
Mechanistic Investigations of 5 Chloro 1h Indole 3 Carbonyl Chloride Reactivity
Nucleophilic Acyl Substitution Mechanisms
The cornerstone of 5-chloro-1H-indole-3-carbonyl chloride's reactivity is the nucleophilic acyl substitution pathway. The carbonyl carbon is rendered highly electrophilic by the inductive effects of both the carbonyl oxygen and the adjacent chlorine atom. This facilitates the attack by a wide range of nucleophiles. The general mechanism proceeds via a two-step addition-elimination sequence involving a transient tetrahedral intermediate.
Reactivity with Nitrogen-Based Nucleophiles (e.g., Amine Reactants)
The reaction of this compound with primary or secondary amines is a robust and efficient method for the synthesis of 5-chloro-1H-indole-3-carboxamides. The mechanism involves the initial nucleophilic attack by the lone pair of the amine's nitrogen atom on the electrophilic carbonyl carbon. libretexts.org This addition step breaks the carbonyl π-bond, forming a tetrahedral intermediate with a negatively charged oxygen and a positively charged nitrogen. libretexts.org
The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. A second equivalent of the amine reactant then acts as a base to deprotonate the nitrogen, yielding the neutral amide product and an ammonium (B1175870) chloride salt. libretexts.org This final deprotonation step drives the reaction to completion.
| Step | Description | Key Features |
|---|---|---|
| 1. Nucleophilic Attack | The nitrogen atom of the amine attacks the carbonyl carbon. | Formation of a C-N bond; π-bond of the carbonyl breaks. |
| 2. Tetrahedral Intermediate Formation | A short-lived tetrahedral species is formed. | Contains an oxyanion and a positively charged nitrogen. |
| 3. Elimination of Leaving Group | The intermediate collapses, reforming the C=O double bond and expelling the chloride ion. | Chloride is an excellent leaving group. |
| 4. Deprotonation | A second equivalent of the amine removes a proton from the nitrogen. | Forms the neutral amide product and an ammonium salt. |
Reactivity with Oxygen-Based Nucleophiles (e.g., Alcoholic Reactants)
Similarly, this compound reacts readily with alcohols to form the corresponding esters. The mechanism is analogous to that with amines, beginning with the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
The subsequent elimination of the chloride ion reforms the carbonyl group, resulting in a protonated ester. A weak base, such as pyridine (B92270) or triethylamine (B128534), which is often added to the reaction mixture, then removes the proton from the oxygen atom to yield the final, neutral ester product and the corresponding ammonium salt. The base serves to neutralize the hydrogen chloride byproduct, preventing it from participating in undesired side reactions.
| Step | Description | Key Features |
|---|---|---|
| 1. Nucleophilic Attack | The oxygen atom of the alcohol attacks the carbonyl carbon. | Formation of a C-O bond; π-bond of the carbonyl breaks. |
| 2. Tetrahedral Intermediate Formation | A transient tetrahedral intermediate is generated. | Contains an oxyanion and a positively charged oxygen (oxonium ion). |
| 3. Elimination of Leaving Group | The carbonyl double bond is reformed upon expulsion of the chloride ion. | Produces a protonated ester intermediate. |
| 4. Deprotonation | A weak base (e.g., pyridine) removes the proton from the oxygen. | Yields the neutral ester product. |
Influence of the 5-Chloro Substituent on Reaction Kinetics and Selectivity
The chloro substituent at the C-5 position of the indole (B1671886) ring plays a critical role in modulating the reactivity of the C-3 carbonyl chloride group. The chlorine atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution. This electron withdrawal is transmitted through the bicyclic system to the C-3 position.
This inductive withdrawal of electron density increases the partial positive charge on the carbonyl carbon of the acyl chloride group, enhancing its electrophilicity. Consequently, this compound is expected to be more reactive towards nucleophiles compared to the unsubstituted indole-3-carbonyl chloride. This enhanced reactivity generally leads to faster reaction rates in nucleophilic acyl substitution reactions.
While the primary effect is on kinetics, the substituent can also influence selectivity in more complex substrates where multiple nucleophilic sites might be present. However, for simple amine and alcohol reactants, the dominant effect is an acceleration of the substitution reaction. In some contexts, such as palladium-catalyzed C-H activation reactions, substituents at the C-5 position have been noted to decrease reactivity due to steric hindrance, though this is less relevant for direct reactions at the C-3 carbonyl group. acs.org
| Electronic Effect | Description | Impact on Reactivity |
|---|---|---|
| Inductive Effect (-I) | Chlorine withdraws electron density from the indole ring system due to its high electronegativity. | Increases the electrophilicity of the C-3 carbonyl carbon, leading to faster reaction kinetics for nucleophilic acyl substitution. |
| Resonance Effect (+R) | The lone pairs on the chlorine atom can donate electron density to the ring via resonance, but this effect is generally weaker than the inductive effect for halogens. | Minor counteracting effect, largely overshadowed by the strong inductive withdrawal. |
Intramolecular Cyclization and Rearrangement Mechanisms
Beyond simple substitution reactions, derivatives of this compound are valuable precursors for constructing complex, fused indole systems through intramolecular reactions. The C-3 acyl group can be elaborated into a tethered chain that subsequently cyclizes onto another position of the indole ring.
Mechanistic Studies of Indolyl 1,3-Heteroatom Transposition (IHT)
While not a direct reaction of this compound itself, the Indolyl 1,3-Heteroatom Transposition (IHT) is a significant rearrangement mechanism that can be accessed from its derivatives. nih.gov The IHT is a rearrangement of N-hydroxyindole derivatives that have been acylated, phosphonylated, or sulfonylated. rsc.org Therefore, this compound could be used to acylate an N-hydroxyindole, generating a key intermediate for this transposition.
Detailed mechanistic investigations, including isotope labeling studies, have revealed that the IHT does not proceed through a single pathway. nih.govrsc.org Instead, it operates via a novel mechanistic duality, with two separate mechanisms occurring simultaneously: a concerted, pericyclic pathway and a dissociative pathway involving the cleavage and recombination of an ion or radical pair intermediate. rsc.orgresearchgate.net The balance between these two pathways is highly dependent on the electronic properties of the substrate. nih.govrsc.org This understanding allows for a mechanism-driven strategy to introduce various oxygen- and nitrogen-based functional groups at the C-3 position of the indole core. nih.govrsc.orgrsc.org
Formation Pathways of Fused Indole Systems
The C-3 acyl chloride function is a powerful handle for initiating the synthesis of fused indole ring systems, which are common motifs in bioactive natural products and pharmaceuticals. mdpi.comencyclopedia.pub One common strategy involves reacting the acyl chloride with a nucleophile that contains a second reactive moiety, setting the stage for an intramolecular cyclization.
For example, the carbonyl group can be converted into a tethered alkene or alkyne. Subsequent transition-metal-catalyzed reactions, such as palladium-catalyzed intramolecular Heck or Sonogashira couplings, can then be used to form a new ring by connecting the C-2 or C-4 position of the indole to the tethered group. encyclopedia.pubmdpi.com These domino or cascade reactions are highly efficient for constructing polycyclic indole skeletons. nih.gov
Another pathway is intramolecular Friedel-Crafts acylation. If the acyl chloride is reacted with a nucleophile containing an aromatic ring tethered by a flexible chain, the newly introduced aromatic ring can undergo electrophilic attack by the indole C-4 or C-2 position, facilitated by a Lewis acid, to form a fused polycyclic ketone. The synthesis of 3,4-fused tricyclic indoles is a particularly active area of research due to their prevalence in biologically active molecules. rsc.org
Elucidation of Catalyst Roles and Reaction Intermediates
The reactivity of 5-chloro-1H-indole and its derivatives is often modulated by catalysts that generate highly reactive intermediates. Understanding the structure and role of these intermediates is crucial for optimizing reaction conditions and controlling product distribution. Two significant pathways involve the formation of Vilsmeier reagent intermediates and the use of triethylborane (B153662) to form borate (B1201080) complexes.
The Vilsmeier-Haack reaction is a versatile method for the formylation or acylation of electron-rich aromatic and heteroaromatic compounds, including indoles. semanticscholar.orgorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acylating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. youtube.comijpcbs.com
When 5-chloro-1H-indole is the substrate, the reaction proceeds through a series of well-defined intermediates. The first step is the formation of the electrophilic chloroiminium salt, often called the Vilsmeier reagent. organic-chemistry.org The electron-rich C3 position of the 5-chloro-1H-indole ring then performs a nucleophilic attack on the electrophilic carbon of the Vilsmeier reagent. rsc.org This attack disrupts the aromaticity of the indole ring and forms a cationic intermediate known as a sigma complex or Wheland intermediate.
Subsequent deprotonation from the C3 position restores the aromaticity of the indole ring, leading to the formation of an iminium ion intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the final carbonyl product, in this case, a precursor to this compound or a related aldehyde. youtube.com The identification of these transient species is critical for confirming the reaction mechanism.
Table 1: Key Intermediates in the Vilsmeier-Haack Reaction of 5-Chloro-1H-indole This table is based on the generally accepted mechanism of the Vilsmeier-Haack reaction.
| Intermediate | Structure | Method of Identification | Key Spectroscopic Features |
| Vilsmeier Reagent | [ClCH=N(CH₃)₂]⁺ | ¹H NMR, ¹³C NMR, IR | ¹H NMR: Singlet for N-methyl protons (~δ 3.5-4.0 ppm). ¹³C NMR: Signal for electrophilic carbon (~δ 160-170 ppm). IR: Strong C=N⁺ stretch (~1650-1700 cm⁻¹). |
| Sigma Complex | Cationic, non-aromatic | Low-temperature NMR | Loss of aromaticity observed in ¹H and ¹³C NMR shifts. C3 becomes sp³ hybridized. |
| Iminium Ion | Aromatic, cationic | Trapping experiments, NMR | Aromatic signals reappear in NMR. ¹H NMR: Signal for iminium proton (~δ 8.0-9.0 ppm). |
Triethylborane (TEB) is recognized as a mild and efficient Lewis acid catalyst in various reactions involving indoles, such as electrophilic substitution. nih.govnih.gov One proposed pathway involves the formation of an N-indolyl triethylborate complex. This pathway can significantly alter the reactivity of the indole nucleus, facilitating reactions that might otherwise be sluggish or non-selective.
The mechanism is thought to begin with the coordination of the Lewis acidic triethylborane to the lone pair of electrons on the indole nitrogen. This coordination forms a borate complex, [N-indolyl]-B⁻Et₃. This complexation has two major effects: it activates the indole ring towards electrophilic attack and it can direct the substitution pattern. In the context of reactions at the C3 position, the formation of the borate complex can enhance the nucleophilicity of the indole ring.
While TEB is often used to catalyze reactions like alkylations or the synthesis of bis(indolyl)methanes, a similar catalytic cycle can be postulated for reactions involving this compound. nih.govnih.gov For instance, TEB could catalyze the reaction of the acyl chloride with a nucleophile by activating the indole substrate. The N-indolyltriethylborate has been identified as a useful reagent for the dearomatizing C3-alkylation of 3-substituted indoles. nih.gov
Table 2: Proposed Steps in a Triethylborane-Catalyzed Pathway This table outlines a plausible catalytic cycle based on the known reactivity of triethylborane with indoles.
| Step | Description | Intermediate Species |
| 1. Catalyst Activation | The indole substrate coordinates with triethylborane (TEB). | 5-Chloro-1H-indolyl triethylborate complex. |
| 2. Nucleophilic Attack | The activated indole complex reacts with an electrophile (or a nucleophile reacts with the C3-acyl group). | Transition state involving the borate complex and the reacting species. |
| 3. Product Formation | The desired product is formed. | Product-borane complex. |
| 4. Catalyst Regeneration | The TEB catalyst is released, completing the catalytic cycle. | Free TEB and final product. |
Advanced Mechanistic Probe Techniques
To rigorously establish reaction mechanisms, direct observation of intermediates is often supplemented by advanced probe techniques. These methods provide indirect, yet powerful, evidence about transition states and the sequence of bond-forming and bond-breaking events.
Isotope labeling is a powerful tool for tracing the path of atoms through a reaction. In the case of reactions involving this compound, such as its hydrolysis to the corresponding carboxylic acid, oxygen-18 (¹⁸O) labeling can provide definitive evidence for the reaction mechanism.
In a typical experiment, the hydrolysis of this compound would be carried out using water enriched with ¹⁸O (H₂¹⁸O). The resulting 5-chloro-1H-indole-3-carboxylic acid product is then isolated and analyzed by mass spectrometry. According to the widely accepted nucleophilic acyl substitution mechanism, the oxygen atom from the water molecule attacks the electrophilic carbonyl carbon. This leads to a tetrahedral intermediate, which then collapses, expelling a chloride ion. This mechanism predicts that one of the oxygen atoms in the final carboxylic acid product should be the ¹⁸O isotope from the labeled water. Mass spectrometry would confirm this by showing the molecular ion peak of the product shifted by +2 mass units compared to the product formed with normal water (H₂¹⁶O).
Table 3: Expected Mass Spectrometry Results for ¹⁸O-Labeling Study of Hydrolysis
| Compound | Hydrolysis Agent | Expected Molecular Formula | Expected [M]⁺ Peak (m/z) | Interpretation |
| 5-chloro-1H-indole-3-carboxylic acid | H₂¹⁶O | C₉H₆ClNO₂ | 195 | Unlabeled product, reference mass. |
| 5-chloro-1H-indole-3-carboxylic acid | H₂¹⁸O | C₉H₆Cl¹⁶O¹⁸O | 197 | Incorporation of one ¹⁸O atom, consistent with nucleophilic acyl substitution. |
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org Measuring the KIE is a fundamental tool for probing the transition state of a reaction's rate-determining step. tandfonline.comprinceton.edu A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. libretexts.org
For reactions involving the C3 position of the indole ring, such as the electrophilic substitution in the Vilsmeier-Haack reaction, a deuterium (B1214612) KIE can be particularly informative. The reaction rate for 5-chloro-1H-indole would be compared to that of its isotopically labeled counterpart, 5-chloro-3-deutero-1H-indole. If the cleavage of the C3-H bond is part of the rate-determining step, the reaction with the deuterated substrate will be significantly slower, resulting in a KIE value (kH/kD) greater than 1. A KIE value close to 1 would suggest that the C-H bond is not broken in the slow step, implying that the initial electrophilic attack is the rate-determining step. Studies on related indole systems have explored how substituents can influence KIE values and transition state structures. ic.ac.uk
Table 4: Interpretation of Hypothetical KIE Values for C3-Acylation of 5-Chloro-1H-indole
| Labeled Position | Observed kH/kD | Interpretation |
| C3-D | ~ 1.0 - 1.2 | C-H bond cleavage is not part of the rate-determining step. The initial electrophilic attack is likely the slow step. |
| C3-D | ~ 3.0 - 7.0 | A primary KIE is observed. C-H bond cleavage is involved in the rate-determining step, suggesting that proton removal is the slow step. |
| N1-D | > 1.0 | A secondary KIE or solvent isotope effect may be observed, indicating a change in the hybridization or bonding environment of the nitrogen atom in the transition state. chem-station.com |
Modern spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing a continuous view of the concentration changes of reactants, intermediates, and products. spectroscopyonline.commt.com This in situ monitoring is invaluable for understanding complex reaction kinetics and identifying transient species that are difficult to isolate. researchgate.net
For reactions involving this compound, Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly useful.
In Situ FTIR (e.g., ReactIR): This technique can monitor a reaction in real-time by tracking changes in the infrared spectrum. mt.com For example, during the formation of the Vilsmeier reagent, one could observe the disappearance of the POCl₃ stretches and the appearance of a strong, characteristic absorption for the C=N⁺ bond of the iminium salt. semanticscholar.org During the subsequent reaction with 5-chloro-1H-indole, the growth of the carbonyl band of the product could be precisely quantified over time.
In Situ NMR: By conducting the reaction directly in an NMR tube, one can follow the disappearance of reactant signals and the emergence of product signals. This provides detailed structural information about any intermediates that accumulate to detectable concentrations. For example, the distinct chemical shifts of the aromatic protons on the 5-chloro-1H-indole ring would change predictably as the C3 position is functionalized.
Table 5: Application of In Situ Spectroscopy for Mechanistic Studies
| Technique | Monitored Reaction | Key Species Tracked | Information Gained |
| FTIR Spectroscopy | Vilsmeier-Haack acylation | Reactants (DMF, POCl₃), Vilsmeier reagent (C=N⁺ stretch), Product (C=O stretch) | Reaction initiation, rate of reagent formation, rate of product formation, detection of reaction endpoint. |
| NMR Spectroscopy | Acylation of 5-chloro-1H-indole | Indole ring protons (H2, H4, H6, H7), product-specific protons | Rate of consumption of starting material, structural confirmation of intermediates and final product, reaction kinetics. |
| Raman Spectroscopy | Polycondensation reactions | Vibrational modes of neutral and oxidized polymer segments | Identification of different chemical species and their structural changes during electrochemical processes. nih.gov |
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 5-chloro-1H-indole-3-carbonyl chloride, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques provides an unambiguous assignment of its atomic framework.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on the indole (B1671886) ring. The chemical shifts are influenced by the electron-donating nature of the indole nitrogen and the electron-withdrawing effects of the chloro and carbonyl chloride substituents. Based on data from analogous structures such as 5-chloro-1H-indole and its 3-substituted derivatives, the expected proton chemical shifts are detailed in the table below. The broad singlet for the N-H proton is a characteristic feature of indoles. The protons on the benzene (B151609) ring (H4, H6, and H7) will show splitting patterns corresponding to their coupling with neighboring protons.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | ~8.2-8.5 | br s | - |
| H2 | ~8.0-8.3 | s | - |
| H4 | ~7.8-8.0 | d | ~2.0 |
| H7 | ~7.4-7.6 | d | ~8.7 |
| H6 | ~7.2-7.4 | dd | ~8.7, ~2.0 |
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The carbonyl carbon of the acyl chloride group is expected to appear significantly downfield. The chemical shifts of the carbons in the 5-chloroindole (B142107) ring are influenced by the substituents. For instance, the carbon atom bearing the chlorine (C5) will be directly affected, and its chemical shift can be predicted by comparison with 5-chloroindole. The expected chemical shifts for each carbon atom are summarized in the following table.
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~160-165 |
| C3a | ~135-138 |
| C7a | ~130-133 |
| C5 | ~128-130 |
| C2 | ~125-128 |
| C4 | ~122-125 |
| C6 | ~120-123 |
| C7 | ~112-115 |
| C3 | ~110-113 |
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between H6 and H7, and between H4 and H6 (a weaker, four-bond coupling might be observable).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons (C2, C4, C6, and C7) by linking their ¹H and ¹³C chemical shifts.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp absorption band at a high wavenumber is indicative of the carbonyl (C=O) stretching of the acyl chloride group. The N-H stretching of the indole ring will appear as a distinct band in the higher frequency region. The C-Cl stretch and the aromatic C-H and C=C stretching vibrations will also be present.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (indole) | 3300-3500 | Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=O stretch (carbonyl chloride) | 1750-1815 | Strong, Sharp |
| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |
| C-N stretch | 1200-1350 | Medium |
| C-Cl stretch | 600-800 | Strong |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For a reactive compound such as this compound, these techniques are indispensable for tracking its formation from starting materials like 5-chloro-1H-indole-3-carboxylic acid and ensuring the final product is free of impurities.
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring the progress of a reaction and making a preliminary assessment of product purity. Due to the reactive nature of the acyl chloride group, which can hydrolyze upon exposure to moisture, TLC analysis must be conducted swiftly using anhydrous solvents.
In a typical application, a reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254). The plate is then developed in a sealed chamber containing an appropriate mobile phase, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. The less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value.
By comparing the spots of the reaction mixture with those of the starting material and a reference standard of the product, a chemist can visually track the consumption of reactants and the formation of the desired compound. The appearance of a single spot for the purified product suggests a high degree of purity, while multiple spots indicate the presence of impurities. Visualization is commonly achieved under UV light (254 nm), where the indole ring will quench fluorescence, or by using chemical staining agents that react with the indole nucleus.
| Parameter | Description | Application Notes |
|---|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ | The polar stationary phase effectively separates indole derivatives based on polarity. |
| Mobile Phase | Hexane/Ethyl Acetate mixtures (e.g., 7:3 v/v) | The solvent ratio can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8). chemcoplus.co.jp |
| Visualization | UV light (254 nm), Potassium permanganate (B83412) stain | Indole rings are UV-active. Stains can be used for compounds that are not UV-active or for better visualization. |
| Application | Reaction monitoring, preliminary purity check | Allows for quick determination of reaction completion by observing the disappearance of the starting material spot. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. While the reactivity of this compound presents challenges due to potential degradation at high temperatures in the GC injector, derivatization or careful method development can make analysis feasible. It is more commonly used to analyze more stable precursors or related indole compounds. nih.gov
In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and confirmation of the compound's identity.
For a related compound, 5-chloroindole, the molecular ion peak is observed along with characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl). nih.gov The electron ionization mass spectra of chloro-1-n-pentyl-3-(1-naphthoyl)-indoles, which also feature a substituted indole core, show equivalent major fragments from the cleavage of groups attached to the central indole nucleus. nih.govojp.govojp.gov Based on these principles, the mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and fragments corresponding to the loss of the carbonyl chloride group (-COCl), the chlorine atom (-Cl), and subsequent fragmentation of the indole ring.
| Parameter | Expected Observation | Significance |
|---|---|---|
| Molecular Ion (M⁺) Peak | m/z corresponding to the molecular weight | Confirms the molecular weight of the compound. The isotopic pattern for chlorine (M⁺ and M+2 peaks in ~3:1 ratio) would be a key identifier. |
| Key Fragment 1 | [M - COCl]⁺ | Represents the loss of the carbonyl chloride group, resulting in a 5-chloro-1H-indolyl cation. |
| Key Fragment 2 | [M - Cl]⁺ | Indicates the loss of the chlorine atom from the indole ring. |
| Application | Purity assessment, impurity identification | Detects volatile impurities and provides structural information for their identification. |
Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of this compound, as it can analyze thermally labile and non-volatile compounds without derivatization. It is a highly sensitive technique used for both purity assessment and reaction monitoring. lcms.cz
In a typical reverse-phase LC setup, the sample is separated on a non-polar column (e.g., C18) using a polar mobile phase, such as a gradient of water and acetonitrile (B52724) containing a small amount of acid (like formic acid) to improve peak shape and ionization. sielc.com After separation, the eluent is directed to the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, generating protonated molecular ions [M+H]⁺ in positive ion mode.
The high resolution of modern mass spectrometers allows for the determination of the exact mass of the parent ion, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and obtain structural information, further confirming the identity of the compound and helping to characterize any impurities. The high purity of solvents and reagents is crucial for LC-MS to ensure baseline stability and prevent signal suppression. lcms.cz
| Parameter | Typical Condition | Purpose |
|---|---|---|
| LC Column | Reverse-phase C18 | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid | Provides efficient elution and separation of the analyte and impurities. Formic acid aids in protonation for MS detection. sielc.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | A soft ionization technique suitable for polar molecules, minimizing fragmentation in the source. |
| Expected Ion | [M+H]⁺ | The protonated molecular ion, used for confirmation of molecular weight. |
| Application | Quantitative purity analysis, impurity profiling | Provides high-sensitivity detection and quantification of the target compound and related substances. |
Online Monitoring in Flow Chemistry Setups
Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.org The integration of online analytical techniques, often referred to as Process Analytical Technology (PAT), allows for real-time monitoring and control of reaction parameters.
For the synthesis of this compound, online monitoring can provide immediate feedback on reaction conversion, yield, and impurity formation, enabling rapid optimization.
ReactIR (FTIR Spectroscopy) : In-situ Fourier-transform infrared (FTIR) spectroscopy is highly effective for monitoring reactions involving functional group transformations. The carbonyl chloride group (C=O) of this compound has a strong, characteristic absorption band in the infrared spectrum. By monitoring the intensity of this specific peak in real-time, one can directly track the formation of the product from its carboxylic acid precursor.
Flow NMR : Benchtop Nuclear Magnetic Resonance (NMR) spectrometers can be integrated into flow setups to provide detailed structural information as the reaction progresses. magritek.comnih.gov Specific proton (¹H NMR) or carbon (¹³C NMR) signals unique to the starting material, intermediates, or the final product can be monitored quantitatively. magritek.com This provides direct insight into reaction kinetics and mechanism without the need for offline sampling. rsc.org
Mass Spectrometry (MS) : A mass spectrometer can be directly coupled to the output of a flow reactor. This setup allows for the continuous detection of the masses of all components in the reaction stream. It provides real-time data on the consumption of reactants and the formation of this compound, as well as any intermediates or byproducts, offering a comprehensive view of the reaction's selectivity and conversion.
Raman Spectroscopy : Raman spectroscopy is another vibrational spectroscopy technique that can be used for in-situ reaction monitoring. nih.gov It is particularly advantageous for reactions in aqueous media due to water's weak Raman scattering. acs.org Characteristic Raman bands for the C-Cl bond, the C=O stretch, and vibrations of the indole ring can be monitored to follow the reaction kinetics and profile the concentrations of different species in the reactor. researchgate.net
| Technique | Molecular Feature Targeted | Primary Application |
|---|---|---|
| ReactIR (FTIR) | Carbonyl (C=O) stretch of the acyl chloride | Monitoring product formation in real-time. |
| Flow NMR | Specific ¹H or ¹³C signals of the indole ring and side chain | Quantitative analysis of reactants, intermediates, and products for kinetic studies. nih.gov |
| UV-Vis | UV absorbance of the conjugated indole system | Tracking overall reaction conversion. |
| Mass Spectrometry (MS) | Molecular weight of all components | Real-time monitoring of conversion and byproduct formation. |
| Raman Spectroscopy | Vibrational modes of C-Cl, C=O, and indole ring | In-situ concentration profiling of reaction species. nih.gov |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 5-chloro-1H-indole-3-carbonyl chloride. These methods provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.
For this compound, the HOMO is expected to be predominantly located on the indole (B1671886) ring, which is electron-rich. The presence of the chlorine atom at the 5-position, being an electron-withdrawing group, would slightly lower the energy of the HOMO compared to the unsubstituted indole. The LUMO, on the other hand, is anticipated to be centered on the highly electrophilic carbonyl chloride group at the 3-position. This group is a strong electron acceptor, making this region susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter for molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. In the case of this compound, the presence of both an electron-donating indole ring (modified by the chloro substituent) and a strong electron-withdrawing acyl chloride group would likely result in a moderate to small energy gap, indicating a reactive species.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value/Characteristic | Implication |
|---|---|---|
| HOMO Energy | Moderately high | Good electron-donating capability of the indole ring |
| LUMO Energy | Low | High electron-accepting capability of the carbonyl chloride group |
| HOMO-LUMO Gap | Small to moderate | High reactivity |
| HOMO Spatial Distribution | Primarily on the indole ring system | Site of electrophilic attack |
The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the EPS map would be expected to show a high negative potential (typically colored red) around the oxygen atom of the carbonyl group and a significant positive potential (typically colored blue) on the carbonyl carbon. This high positive potential on the carbonyl carbon makes it a prime target for nucleophilic attack. The indole ring, particularly the nitrogen atom and certain carbon atoms, would exhibit a moderately negative potential, indicating its nucleophilic character. The chlorine atom would also show a region of negative potential.
Table 2: Predicted Electrostatic Potential Surface Characteristics
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Carbonyl Oxygen | Highly Negative (Red) | Nucleophilic, Hydrogen bond acceptor |
| Carbonyl Carbon | Highly Positive (Blue) | Highly Electrophilic, Site for nucleophilic attack |
| Indole N-H | Moderately Positive | Hydrogen bond donor |
| Indole Ring System | Generally Negative | Nucleophilic character |
Fukui function analysis is a more quantitative method based on density functional theory (DFT) to predict the local reactivity of a molecule. It identifies which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack.
For this compound, the Fukui function for nucleophilic attack () would be highest on the carbonyl carbon of the acyl chloride group, confirming it as the most electrophilic site. The Fukui function for electrophilic attack () would likely be distributed over the indole ring, with potentially higher values at the C2 and C4 positions, which are known to be reactive sites in indole systems. The presence of the chlorine atom at the 5-position would influence the electron density and thus the Fukui function values across the benzene (B151609) portion of the indole ring.
Table 3: Predicted Fukui Function Analysis for Reactivity
| Atom/Region | High (Nucleophilic Attack) | High (Electrophilic Attack) |
|---|---|---|
| Carbonyl Carbon | Yes | No |
| Indole C2 | No | Likely |
| Indole C4 | No | Likely |
Mechanistic Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for modeling reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction energy barriers. This provides a deeper understanding of how reactions involving this compound proceed.
Density Functional Theory (DFT) is a widely used computational method to study the energetics of chemical reactions. For reactions involving this compound, such as acylation of a nucleophile, DFT can be used to calculate the energy profile of the reaction pathway.
Ab initio molecular dynamics (AIMD) simulations can provide a dynamic picture of a chemical reaction, showing the evolution of the molecular geometry over time. AIMD simulations of a reaction of this compound with a nucleophile could visualize the bond-making and bond-breaking processes in real-time. These simulations can be particularly useful for studying the role of solvent molecules in the reaction mechanism and for exploring more complex reaction pathways that might not be apparent from static DFT calculations.
Structure-Reactivity Relationship (SRR) Investigations
Structure-Reactivity Relationship (SRR) investigations are crucial in computational chemistry for predicting the chemical behavior of a molecule based on its structure. For this compound, these studies focus on how its molecular structure influences its reactivity in various chemical transformations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Transformations
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its reactivity or biological activity. While specific QSAR models exclusively for the chemical transformations of this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand its reactivity.
QSAR studies on related indole derivatives often utilize a variety of molecular descriptors to predict reactivity. These descriptors can be categorized as electronic, steric, and thermodynamic. For this compound, a hypothetical QSAR model for a given reaction (e.g., nucleophilic acyl substitution) would likely involve descriptors such as:
Electronic Descriptors: Partial atomic charges on the carbonyl carbon and chlorine atom, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). These descriptors quantify the electronic environment of the reactive acyl chloride group.
Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) that describe the bulkiness around the reaction center.
Thermodynamic Descriptors: Heat of formation, Gibbs free energy of reaction, and activation energy barriers calculated for model reactions.
A generalized QSAR model for the reactivity of a series of substituted indole-3-carbonyl chlorides could take the form of a linear equation:
log(k) = a * (Descriptor 1) + b * (Descriptor 2) + ... + c
Where k is the reaction rate constant, and a, b, and c are constants determined by regression analysis of experimental or computationally derived reactivity data.
Table 1: Hypothetical QSAR Descriptors for Reactivity of this compound
| Descriptor Category | Specific Descriptor | Predicted Influence on Reactivity |
|---|---|---|
| Electronic | Partial Charge on Carbonyl Carbon | A more positive charge would increase reactivity towards nucleophiles. |
| LUMO Energy | A lower LUMO energy would indicate greater electrophilicity and reactivity. | |
| Steric | Molecular Volume | Increased bulk around the carbonyl group could hinder nucleophilic attack. |
| Thermodynamic | Heat of Formation | Can be correlated with the stability of the molecule and its transition states. |
Analysis of Substituent Effects (e.g., 5-chloro) on Reactivity Parameters
The presence of the 5-chloro substituent on the indole ring significantly influences the reactivity of the 3-carbonyl chloride group through a combination of inductive and resonance effects.
Inductive Effect (-I): Chlorine is an electronegative atom, and it exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the indole ring and, by extension, from the 3-carbonyl group. This withdrawal of electron density makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Resonance Effect (+R): The chlorine atom also possesses lone pairs of electrons that can be delocalized into the aromatic system of the indole ring through resonance. This resonance effect donates electron density to the ring. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing reactivity.
The net effect of the 5-chloro substituent is electron-withdrawing, which enhances the reactivity of the carbonyl chloride group compared to the unsubstituted 1H-indole-3-carbonyl chloride. This can be quantified using Hammett constants, which provide a measure of the electronic effect of a substituent on the reactivity of a benzene derivative. While specific Hammett constants for the 5-position of the indole ring are not as commonly tabulated as for benzene, the principles are transferable. The positive Hammett sigma (σ) value for a para-chloro substituent in a benzene system indicates its electron-withdrawing nature.
Computational chemistry allows for the precise calculation of reactivity parameters that are affected by the 5-chloro substituent. These parameters include:
Calculated Partial Atomic Charges: The partial positive charge on the carbonyl carbon of this compound is expected to be higher than that in the unsubstituted analogue.
Frontier Molecular Orbital (FMO) Analysis: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of electrophilicity. The 5-chloro substituent is expected to lower the LUMO energy of the molecule, making it a better electron acceptor in reactions with nucleophiles.
Table 2: Predicted Electronic Effects of the 5-chloro Substituent on Reactivity Parameters
| Reactivity Parameter | Effect of 5-chloro Substituent | Consequence for Reactivity |
|---|---|---|
| Electrophilicity of Carbonyl Carbon | Increased | Enhanced rate of nucleophilic acyl substitution. |
| LUMO Energy | Lowered | Increased susceptibility to nucleophilic attack. |
Computational Modeling of Molecular Interactions for Ligand Design
Computational modeling is a powerful tool in drug discovery and materials science for predicting how a molecule like this compound might interact with biological targets or other molecules. These methods are instrumental in rational ligand design.
Molecular Docking Studies with Defined Biological Receptors and Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies for this compound are not widely reported, its structural motifs are present in many biologically active compounds, particularly kinase inhibitors.
A hypothetical docking study of this compound (or more likely, a less reactive derivative like an amide or ester to avoid covalent modification in a standard docking protocol) into the ATP-binding site of a protein kinase would involve:
Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a 3D conformer of the ligand.
Docking Simulation: Using software to explore the possible binding modes of the ligand within the active site of the receptor.
Scoring and Analysis: The docking poses are then ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed.
For the 5-chloro-1H-indole scaffold, key interactions would likely involve:
Hydrogen bonding from the indole N-H to a backbone carbonyl of the protein.
Hydrophobic interactions between the indole ring and nonpolar residues in the binding pocket.
Potential halogen bonding from the 5-chloro substituent to a Lewis basic site on the receptor.
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations provide a more dynamic picture of the interactions between a ligand and its target over time. Following a molecular docking study, an MD simulation can be performed to assess the stability of the predicted binding pose and to understand the conformational changes that may occur upon ligand binding.
An MD simulation of a complex between a 5-chloro-1H-indole-3-carboxamide derivative and a protein kinase would involve:
System Setup: Placing the docked complex in a simulation box with explicit solvent (water) and ions to mimic physiological conditions.
Simulation Production: Running the simulation for a period of nanoseconds to microseconds, allowing the atoms to move according to the laws of classical mechanics.
Trajectory Analysis: Analyzing the trajectory of the simulation to calculate properties such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and detailed analysis of intermolecular interactions over time.
The insights gained from such a simulation would include:
The stability of the ligand in the binding pocket.
The persistence of key hydrogen bonds and other interactions.
The role of water molecules in mediating ligand-protein interactions.
The conformational flexibility of the protein and ligand upon binding.
These computational studies, from QSAR to molecular dynamics, provide a theoretical framework for understanding and predicting the chemical and biological behavior of this compound, guiding its potential applications in synthesis and medicinal chemistry.
Synthetic Utility of 5 Chloro 1h Indole 3 Carbonyl Chloride in Complex Molecule Construction
Synthesis of Functionalized Indole (B1671886) Derivatives
The primary utility of an acyl chloride is to serve as a potent acylating agent. 5-Chloro-1H-indole-3-carbonyl chloride excels in this role, enabling the straightforward synthesis of various derivatives at the C3-position of the indole ring through nucleophilic acyl substitution.
The reaction of this compound with primary or secondary amines provides a direct and efficient route to a wide range of N-substituted indole-3-carboxamides. Similarly, its reaction with alcohols or phenols yields the corresponding indole-3-carboxyesters. These reactions proceed via the classical nucleophilic acyl substitution mechanism, where the lone pair of the nitrogen or oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent elimination of the chloride ion, a good leaving group, and deprotonation by a mild base (often a tertiary amine like triethylamine (B128534) or pyridine (B92270) added to the reaction) affords the stable amide or ester product.
The general transformation for the synthesis of these derivatives is presented below:
Amide Formation: R¹R²NH + ClOC-(5-Cl-Indole) → R¹R²N-CO-(5-Cl-Indole) + HCl
Ester Formation: R³OH + ClOC-(5-Cl-Indole) → R³O-CO-(5-Cl-Indole) + HCl
This methodology is highly reliable for creating libraries of compounds for biological screening, as a single batch of the acyl chloride can be reacted with numerous commercially available amines and alcohols.
Table 1: Representative Nucleophiles for Amide and Ester Synthesis
| Nucleophile Class | Example Compound | Resulting Functional Group |
| Primary Amine | Aniline | N-phenyl-carboxamide |
| Secondary Amine | Piperidine | N-piperidinyl-carboxamide |
| Alcohol | Ethanol | Ethyl carboxyester |
| Phenol | Phenol | Phenyl carboxyester |
Construction of 3-Acylindoles and Related Ketones
This compound can be employed as an acylating agent in Friedel-Crafts acylation reactions to form ketones. researchgate.net In this context, the reagent reacts with an electron-rich aromatic compound (such as benzene (B151609), toluene (B28343), or anisole) in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). The Lewis acid coordinates to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the formation of a resonance-stabilized acylium ion. This electrophile is then attacked by the aromatic ring to form a new carbon-carbon bond, yielding an aryl (5-chloro-1H-indol-3-yl) ketone after workup. researchgate.net
This reaction provides access to a class of ketones where the 5-chloroindole (B142107) moiety is directly attached to a carbonyl group, which in turn is bonded to another aromatic system. These structures can serve as intermediates for more complex molecular architectures. While the Friedel-Crafts acylation of the indole ring itself is a more common transformation, the use of an indole-3-carbonyl chloride to acylate other arenes is a standard application of this class of reagent. bhu.ac.in
Applications in the Synthesis of Pharmacophore Building Blocks
The 5-chloro-indole scaffold is a recognized pharmacophore in medicinal chemistry, valued for its ability to engage in various biological interactions, including hydrogen bonding (via the indole N-H), hydrophobic interactions, and potential halogen bonding (via the chlorine atom). nih.govchemicalbook.com Its incorporation into drug candidates has led to the development of potent inhibitors for various therapeutic targets.
For instance, research into novel anticancer agents has identified derivatives of 5-chloro-indole-2-carboxylates and carboxamides as potent inhibitors of mutant EGFR/BRAF pathways, which are over-activated in several malignancies. chemicalbook.com Molecular docking studies of these compounds have shown that the 5-chloro-indole moiety can fit into hydrophobic pockets of enzyme active sites, with the chlorine atom potentially forming halogen bond interactions with key amino acid residues like cysteine. chemicalbook.com
In this context, this compound serves as an invaluable chemical tool. It acts as a molecular "handle" for covalently linking the bioactive 5-chloro-indole pharmacophore to other molecules, often via the formation of robust amide or ester bonds as described in section 6.1.1. This allows medicinal chemists to systematically explore structure-activity relationships (SAR) by attaching the indole core to various side chains, linkers, or other pharmacophoric elements to optimize potency, selectivity, and pharmacokinetic properties.
Table 2: Research Findings on a Related 5-Chloro-Indole Scaffold
| Compound Class | Biological Target | Key Finding |
| 5-chloro-indole-2-carboxylate derivatives | EGFRT790M / BRAFV600E | Potent inhibition of mutant cancer pathways, with the 5-chloro-indole moiety playing a key role in binding to the enzyme active site. chemicalbook.com |
| 5-chloro-3-(vinyl)-indole-2-carboxamides | EGFRWT / EGFRT790M | Antiproliferative activity, with the 5-chloro-indolyl group inserting into a hydrophobic pocket and the N-H group acting as a hydrogen bond donor. nih.gov |
These findings, although centered on the indole-2-carbonyl isomer, underscore the therapeutic potential of the 5-chloro-indole core. By providing a reliable method for its incorporation into new chemical entities, this compound stands as a crucial building block in the discovery of new therapeutic agents.
Precursors for Biologically Active Indole Alkaloids
The indole ring system is a foundational structural motif in a vast number of biologically active natural products, particularly indole alkaloids. The reactivity of this compound makes it a valuable synthon for introducing the 5-chloroindole moiety into complex molecular architectures. The carbonyl chloride group at the C3 position is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively.
This reactivity is paramount in the construction of alkaloid-like structures. While direct, multi-step total syntheses of named indole alkaloids starting specifically from this compound are not extensively documented in readily available literature, its utility can be inferred from its chemical nature. For instance, its reaction with various tryptamines or other amine-containing fragments can generate complex amides that serve as key intermediates. The 5-chloro substituent modifies the electronic properties of the indole ring and provides a site for further functionalization or metabolic blocking, which is a common strategy in medicinal chemistry to enhance the biological profile of a lead compound. For example, derivatives like 5-chloro-N,N-dimethyltryptamine have been synthesized from 5-chloroindole precursors.
The general synthetic scheme involves the coupling of the acyl chloride with a suitable amine or alcohol fragment (R-NH₂ or R-OH) to yield the corresponding amide or ester, which can then be elaborated through further synthetic steps to achieve the target alkaloid skeleton.
Derivatization for Agrochemical and Material Science Applications
The versatility of this compound extends beyond pharmaceuticals into the realms of agrochemicals and material science, where the 5-chloroindole scaffold imparts useful properties.
Agrochemical Applications: The derivatization of the carbonyl chloride group provides access to a large library of 5-chloroindole-3-carboxamides, esters, and hydrazones. These compounds can be screened for potential biological activity relevant to agriculture. Related molecules, such as 5-chloroindole-3-carboxaldehyde, are noted for their utility in producing agrochemicals. The introduction of the indole moiety into potential agrochemical candidates is a known strategy, and the 5-chloro substituent can enhance properties such as lipophilicity and metabolic stability, which are crucial for effective herbicides, fungicides, or insecticides.
**
Future Research Directions and Emerging Avenues
Development of Novel Catalytic Systems for Enhanced Regio- and Stereoselectivity
The precise functionalization of the indole (B1671886) scaffold is paramount, and achieving high regio- and stereoselectivity remains a central goal in synthetic chemistry. researchgate.net Future research will focus on designing sophisticated catalytic systems that can overcome the intrinsic reactivity patterns of the indole nucleus, which typically favors functionalization at the C3 position. researchgate.net
The development of novel transition-metal catalysts, including those based on palladium, nickel, rhodium, and iridium, continues to be a vibrant area of investigation. nih.govnih.govmdpi.com For instance, ligand development is a key strategy for controlling reaction outcomes. The use of specialized ligands, such as sulfoxide-2-hydroxypyridine (SOHP), has been shown to switch the regioselectivity in Pd(II)-catalyzed reactions of indoles, enabling functionalization at the C2-position instead of the intrinsically favored C3-position. scispace.com Further exploration of ligand design will be crucial for selectively activating specific C-H bonds on the indole ring, allowing for the precise installation of the carbonyl chloride precursor at the desired C3 position while avoiding side reactions at other sites like N1, C2, or the benzene (B151609) ring. researchgate.netnih.gov
Moreover, there is a growing interest in earth-abundant and less toxic metal catalysts like copper, iron, and cobalt to replace precious metals. mdpi.comresearchgate.net Iron(III) salen complexes, for example, have been demonstrated as efficient catalysts for electrophilic substitution of indoles with carbonyl compounds. researchgate.net Research into asymmetric catalysis will also be pivotal for creating chiral indole derivatives, where catalysts bearing chiral ligands can control the stereochemical outcome of reactions. nih.gov
| Catalyst System | Metal | Key Advantage/Application | Research Direction |
| Pd(OAc)₂/Ligand | Palladium | High efficiency in C-H functionalization and carbonylation. nih.govbeilstein-journals.org | Development of ligands to control C2 vs. C3 selectivity. scispace.com |
| Ni(dme)Cl₂/Ligand | Nickel | Enables novel carbonylative cyclizations and cross-coupling. nih.govbeilstein-journals.org | Exploring enantioselective C-C bond formation. researchgate.net |
| [Rh(COD)Cl]₂ | Rhodium | Effective for C-H alkoxycarbonylation. beilstein-journals.org | Site-selective C4-alkylation vs. C2-annulation. researchgate.net |
| [Ir(cod)Cl]₂/Ligand | Iridium | Asymmetric [4+3] cycloadditions with high enantioselectivity. nih.gov | Application in other asymmetric indole functionalizations. |
| [Fe(III)(salen)]Cl | Iron | Earth-abundant metal for electrophilic substitution. researchgate.net | Broader substrate scope and improved turnover numbers. |
Integration of 5-Chloro-1H-indole-3-carbonyl Chloride Syntheses into Automated and Continuous Flow Platforms
The transition from traditional batch processing to automated and continuous flow manufacturing represents a paradigm shift in chemical synthesis. mdpi.com These platforms offer significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. mdpi.comnih.gov The synthesis of indole derivatives is well-suited for this transition, and future research will undoubtedly focus on adapting the synthesis of this compound to these advanced systems.
Continuous flow reactors, particularly microreactors, allow for rapid optimization of reaction conditions such as temperature, pressure, and residence time. mdpi.com This technology has been successfully applied to classic indole syntheses like the Fischer indole synthesis, dramatically reducing reaction times from hours to minutes. mdpi.com Integrating the chlorination step to form the acyl chloride in a continuous flow setup would be a logical progression. This approach is particularly advantageous for handling hazardous reagents often used in chlorination, as small reactor volumes minimize the risk associated with exothermic reactions or unstable intermediates. chemguide.co.uk
Automated synthesis platforms, which combine robotic handling with flow chemistry, can accelerate the discovery and optimization of reaction conditions. nih.gov By enabling high-throughput experimentation on a nano- or micro-scale, these systems can rapidly screen different catalysts, solvents, and reagents to identify the optimal conditions for producing this compound. nih.gov This automated approach reduces material consumption and waste while generating large datasets that can be used to build predictive reaction models. nih.gov
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Typically hours to days. | Minutes. mdpi.com |
| Scalability | Challenging, often requires re-optimization. | Straightforward, by running the system for longer periods. mdpi.com |
| Safety | Higher risk with hazardous reagents and exotherms. | Enhanced safety due to small reactor volumes. |
| Process Control | Less precise control over temperature and mixing. | Precise control over temperature, pressure, and residence time. mdpi.com |
| Productivity | Lower space-time yield. | Higher productivity and space-time yield. mdpi.com |
| Optimization | Slow and material-intensive. | Rapid optimization through automated parameter screening. nih.govnih.gov |
Advanced In Situ Monitoring and Process Analytical Technology (PAT) for Reaction Optimization
To fully realize the potential of continuous flow and automated synthesis, real-time reaction monitoring is essential. Process Analytical Technology (PAT) utilizes in-situ analytical tools to provide continuous insight into a reaction as it happens, enabling dynamic control and optimization. mt.comamericanpharmaceuticalreview.com Future work on the synthesis of this compound will increasingly incorporate PAT to improve process understanding, ensure consistency, and maximize efficiency.
Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful PAT tools for monitoring chemical transformations in real-time. mt.comamericanpharmaceuticalreview.com By inserting a probe directly into the reactor, these methods can track the concentration of reactants, intermediates, products, and byproducts without the need for sampling. spectroscopyonline.commt.com This is particularly valuable for the synthesis of the target acyl chloride, as it would allow for precise determination of the reaction endpoint, preventing over-reaction or incomplete conversion. In-situ monitoring can also help identify and characterize transient intermediates, providing crucial mechanistic insights that can be used to further optimize the reaction. spectroscopyonline.com
The data generated from PAT can be used to create kinetic models of the reaction, which are essential for robust process control and scale-up. americanpharmaceuticalreview.com By understanding how different parameters affect the reaction rate and product formation, chemists can develop a highly controlled and reproducible manufacturing process. mt.com This leads to improved product quality, reduced batch-to-batch variability, and minimized waste.
| PAT Tool | Information Provided | Application in Synthesis |
| FTIR Spectroscopy | Real-time concentration of functional groups (e.g., C=O, N-H). americanpharmaceuticalreview.comafricanjournalofbiomedicalresearch.com | Monitoring the conversion of the carboxylic acid to the acyl chloride; detecting intermediates. |
| Raman Spectroscopy | Molecular fingerprinting, sensitive to non-polar bonds. americanpharmaceuticalreview.com | Complementary to FTIR for tracking reactants and products; useful in aqueous or slurry systems. |
| UV-Vis Spectroscopy | Concentration of chromophoric species. africanjournalofbiomedicalresearch.com | Monitoring indole starting material consumption. |
| Particle Size Analyzers (FBRM®) | Crystal size and count in real-time. mt.com | Optimizing crystallization/precipitation of the final product for better isolation and purity. |
Synergy of Computational and Experimental Approaches in Reaction Design and Discovery
The integration of computational chemistry and machine learning with traditional experimental work is revolutionizing how chemical reactions are designed and discovered. beilstein-journals.org This synergy allows for a more rational, data-driven approach to developing synthetic routes for molecules like this compound, reducing the reliance on trial-and-error experimentation. nih.gov
Computational methods, such as Density Functional Theory (DFT), can be used to investigate reaction mechanisms, calculate energy barriers, and predict the regioselectivity of reactions involving the indole ring. francis-press.comfrancis-press.com For example, computational studies can elucidate why a particular catalyst or ligand favors one reaction pathway over another, providing insights that are difficult to obtain through experiments alone. acs.orgacs.org This understanding can guide the design of new catalysts with improved activity and selectivity. nih.gov
Simultaneously, machine learning (ML) algorithms are being developed to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways. nih.govnih.gov By training models on large datasets of known chemical reactions, ML can identify complex patterns and relationships that are not immediately obvious to human chemists. beilstein-journals.orgfrancis-press.com Algorithms like Random Forest and Neural Networks have shown promise in predicting the energy barriers and selectivity of C-H activation reactions on indoles. francis-press.comfrancis-press.com This predictive power can be used to prioritize experiments, focusing on the conditions most likely to succeed and thereby accelerating the development process. nih.gov
| Approach | Role in Reaction Design | Example Application for Indole Synthesis |
| Experimental Chemistry | Synthesis, optimization, and characterization of new compounds and reactions. | Screening catalysts for the C3-functionalization of 5-chloroindole (B142107). |
| Computational Chemistry (DFT) | Elucidating reaction mechanisms, calculating transition states, predicting selectivity. acs.orgnih.gov | Calculating energy barriers to explain C2 vs. C3 functionalization selectivity. acs.org |
| Machine Learning (ML) | Predicting reaction yields/selectivity, recommending optimal conditions, planning synthetic routes. beilstein-journals.orgnih.gov | Training a model to predict the best catalyst/solvent combination for the synthesis. francis-press.com |
Exploration of New Reaction Manifolds and Sustainable Methodologies for Indole Carbonyl Chlorides
A major thrust in modern synthetic chemistry is the development of sustainable and environmentally friendly processes. rsc.org Future research on the synthesis of this compound will prioritize green chemistry principles, including the use of safer solvents, minimizing waste, and developing metal-free or catalytic reactions that operate under mild conditions. tandfonline.comrug.nl
One promising area is the exploration of alternative chlorinating agents to replace traditional reagents like thionyl chloride or oxalyl chloride, which produce corrosive HCl gas and other toxic byproducts. chemguide.co.uk Solid reagents like bis(trichloromethyl)carbonate (triphosgene) can be safer to handle and may allow for solvent-free reaction conditions, reducing environmental impact. google.com The development of catalytic methods for acyl chloride formation is another important goal.
Furthermore, research is focused on developing entirely new synthetic routes to the indole-3-carbonyl scaffold that avoid pre-functionalization steps and improve atom economy. mdpi.com Carbonylative approaches, where a carbonyl group is directly introduced into the indole ring using carbon monoxide (CO) or a CO surrogate, are highly attractive. nih.govbeilstein-journals.org While many of these methods rely on precious metal catalysts like palladium, future work will aim to develop systems based on more abundant metals or even metal-free conditions. beilstein-journals.orgresearchgate.net Photocatalysis, which uses visible light to drive chemical reactions, is an emerging sustainable strategy that could enable novel transformations of the indole ring under exceptionally mild conditions. mdpi.com The use of bio-based solvents like Cyrene™ is also being explored as a green alternative to traditional dipolar aprotic solvents. rsc.org
| Sustainable Methodology | Principle | Potential Application |
| Metal-Free Synthesis | Avoids the use of toxic and expensive heavy metal catalysts. tandfonline.com | Developing organocatalytic or acid-catalyzed indole syntheses. rsc.orgrug.nl |
| Photocatalysis | Uses light as a clean energy source to drive reactions. mdpi.com | Light-driven C-H functionalization or carbonylation of the indole ring. |
| Use of Bio-based Solvents | Replaces petroleum-derived solvents with renewable alternatives (e.g., Cyrene™). rsc.org | Performing the synthesis in a greener, biodegradable solvent medium. |
| Solvent-Free Reactions | Eliminates solvent use, reducing waste and environmental impact. google.com | Solid-state or melt reactions for the chlorination step. |
| Carbon Monoxide Surrogates | Replaces toxic, gaseous CO with safer, easier-to-handle liquid or solid CO sources. nih.gov | Direct carbonylative synthesis of the indole-3-carbonyl moiety. |
Q & A
Q. Q1. What are the optimal synthetic routes for 5-chloro-1H-indole-3-carbonyl chloride, and what reaction conditions are critical for yield optimization?
Methodological Answer: The synthesis typically involves chlorination of 5-chloro-1H-indole-3-carboxylic acid using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions. Key parameters include:
- Temperature control : Reflux at 70–80°C for SOCl₂ to ensure complete conversion.
- Solvent selection : Anhydrous conditions (e.g., dry dichloromethane or toluene) prevent hydrolysis of the carbonyl chloride group.
- Reagent stoichiometry : A 2:1 molar ratio of SOCl₂ to carboxylic acid ensures excess reagent for complete conversion. Post-reaction, excess reagent is removed via rotary evaporation, and the product is purified via vacuum distillation or recrystallization .
Q. Q2. How can researchers confirm the purity and structural integrity of this compound after synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substitution patterns (e.g., chloro and carbonyl chloride groups at positions 5 and 3, respectively). For example, the carbonyl chloride carbon resonates at ~160–170 ppm in ¹³C NMR .
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is verified using reverse-phase columns (e.g., YMC Pack ODS-A) with UV detection at 254 nm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₉H₅Cl₂NO at m/z 232.9704) .
Advanced Research Questions
Q. Q3. What strategies can resolve contradictions in reported reaction yields for indole-3-carbonyl chloride derivatives?
Methodological Answer: Discrepancies in yields (e.g., 42% in vs. higher yields in other studies) often arise from:
- Catalyst efficiency : Copper(I) iodide (CuI) in click chemistry (e.g., triazole formation) may require optimization of loading (e.g., 10 mol%) and reaction time (12–24 hours) .
- Solvent polarity : Polar aprotic solvents like DMF or PEG-400 enhance nucleophilic substitution but may promote side reactions. Solvent screening via Design of Experiments (DoE) is recommended .
- Workup protocols : Inefficient extraction (e.g., using ethyl acetate vs. dichloromethane) or column chromatography (e.g., 70:30 ethyl acetate/hexane) impacts recovery .
Q. Q4. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate the electrophilicity index (ω) of the carbonyl carbon to predict reactivity with amines or alcohols. Lower activation energy correlates with faster substitution.
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMF vs. THF) on transition-state stabilization using software like MOE (Molecular Operating Environment) .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize its role in drug design .
Q. Q5. What crystallographic techniques are suitable for resolving structural ambiguities in 5-chloro-1H-indole derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs (SHELXL/SHELXS) for structure refinement. For example, inversion dimers linked by O–H⋯O hydrogen bonds in 5-chloro-1H-indole-3-carboxylic acid were resolved with R factor = 0.037 .
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data (e.g., Mercury software) to detect polymorphs.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking with centroid distances ~3.7 Å) .
Q. Q6. How can researchers mitigate safety risks associated with handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use NIOSH-certified respirators for vapor protection and nitrile gloves resistant to chlorinated compounds.
- Ventilation : Perform reactions in fume hoods with scrubbers to neutralize HCl gas byproducts.
- Emergency Protocols : Acid-neutralizing spill kits (e.g., sodium bicarbonate) and immediate eye irrigation (15 minutes) are critical, as per SDS guidelines .
Q. Q7. What mechanistic insights explain the biological activity of this compound derivatives in anticancer assays?
Methodological Answer:
- Enzyme Inhibition : The carbonyl chloride group acts as an electrophile, covalently binding to cysteine residues in kinases (e.g., EGFR). Validate via MALDI-TOF MS to detect adduct formation .
- Structure-Activity Relationship (SAR) : Introduce substituents at position 1 (e.g., ethyl or phenyl groups) to enhance lipophilicity and blood-brain barrier penetration. Compare IC₅₀ values across derivatives using MTT assays .
Q. Q8. How do reaction conditions influence the regioselectivity of this compound in cross-coupling reactions?
Methodological Answer:
- Buchwald-Hartwig Amination : Use Pd₂(dba)₃/Xantphos catalysts in toluene at 110°C to achieve C-2 amination. Monitor regioselectivity via LC-MS .
- Sonogashira Coupling : Optimize CuI/Pd(PPh₃)₄ ratios in THF to favor alkyne insertion at C-3. Contrast with Ullmann conditions (e.g., CuI/1,10-phenanthroline) for aryl halide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
